molecular formula C17H16Cl2N2O3S B6133070 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide CAS No. 6167-85-7

2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No.: B6133070
CAS No.: 6167-85-7
M. Wt: 399.3 g/mol
InChI Key: RRFSHWGPCPSLDD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a pyrrolidine ring, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.

    Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.

    Pyrrolidinylation: Incorporation of the pyrrolidine ring through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to avoid side reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the chlorine positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]carbonothioylbenzamide
  • 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]aminobenzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual chlorine substitution and sulfonyl-pyrrolidine moiety make it particularly versatile in various applications.

Properties

IUPAC Name

2,4-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)25(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFSHWGPCPSLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362368
Record name ZINC01219340
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6167-85-7
Record name ZINC01219340
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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